2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 146724-14-3
VCID: VC21261522
InChI: InChI=1S/C13H7N3S2/c14-8-9-4-3-7-15-12(9)18-13-16-10-5-1-2-6-11(10)17-13/h1-7H
SMILES: C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC=N3)C#N
Molecular Formula: C13H7N3S2
Molecular Weight: 269.3 g/mol

2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile

CAS No.: 146724-14-3

Cat. No.: VC21261522

Molecular Formula: C13H7N3S2

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile - 146724-14-3

Specification

CAS No. 146724-14-3
Molecular Formula C13H7N3S2
Molecular Weight 269.3 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C13H7N3S2/c14-8-9-4-3-7-15-12(9)18-13-16-10-5-1-2-6-11(10)17-13/h1-7H
Standard InChI Key OVSVLYYYOWAQTE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC=N3)C#N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC=N3)C#N

Introduction

Chemical Structure and Properties

Structural Composition

2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile consists of a benzothiazole ring system connected via a sulfur bridge to a nicotinonitrile unit. This arrangement creates a molecule with multiple heteroatoms (nitrogen and sulfur) that contribute to its chemical reactivity and potential biological interactions. The compound features three nitrogen atoms: one in the benzothiazole ring, one in the pyridine portion, and one in the nitrile group .

Molecular Identification

The compound possesses distinct chemical identifiers that facilitate its recognition and categorization in chemical databases. Table 1 presents the key molecular identifiers of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile.

Table 1: Molecular Identifiers of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile

ParameterValue
Molecular FormulaC₁₃H₇N₃S₂
Molecular Weight269.3 g/mol
CAS Number146724-14-3
PubChem CID9993236
IUPAC Name2-(1,3-benzothiazol-2-ylsulfanyl)pyridine-3-carbonitrile
InChIInChI=1S/C13H7N3S2/c14-8-9-4-3-7-15-12(9)18-13-16-10-5-1-2-6-11(10)17-13/h1-7H
InChIKeyOVSVLYYYOWAQTE-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC=N3)C#N

Synthesis Pathways

General Synthetic Approaches

The synthesis of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile typically involves nucleophilic substitution reactions. Based on analogous compounds, one common approach involves the reaction of 2-mercaptobenzothiazole with appropriately substituted halogenated nicotinonitrile derivatives in the presence of a base .

Structure Confirmation Methods

The structural confirmation of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile typically employs multiple spectroscopic techniques. For related compounds, IR spectroscopy confirms the presence of the nitrile group through characteristic absorption bands in the 2200-2240 cm⁻¹ region. NMR spectroscopy provides detailed information about the aromatic protons and their coupling patterns, while mass spectrometry confirms the molecular weight and fragmentation pattern .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile would display signals corresponding to the aromatic protons in both the benzothiazole and pyridine rings. Based on related heterocyclic compounds, the benzothiazole protons typically resonate between 7.3-8.1 ppm, while the pyridine protons often appear between 7.0-8.5 ppm. The exact coupling patterns and chemical shifts would provide valuable structural confirmation .

Mass Spectrometry

Mass spectrometric analysis of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile would be expected to show a molecular ion peak at m/z 269, corresponding to its molecular weight. Fragmentation patterns would likely include the loss of the nitrile group and cleavage of the thioether bond, resulting in characteristic fragment ions that further confirm the structure .

Biological and Pharmaceutical Applications

Agricultural Applications

Similar to its related isomer 6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile, the compound may exhibit pesticidal properties. Benzothiazole derivatives have demonstrated insecticidal activity against various agricultural pests. The compound's heterocyclic structure potentially enables interaction with essential enzymes in pest metabolism, leading to growth inhibition or mortality.

Structure-Activity Relationships

Key Structural Features

The biological activity of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile likely depends on specific structural features that influence its interaction with biological targets. The benzothiazole ring provides a rigid, planar structure that can participate in π-π stacking interactions with aromatic amino acid residues in proteins. The thioether linkage introduces flexibility, potentially allowing the molecule to adopt conformations that maximize binding to receptor sites. The nitrile group serves as both a hydrogen bond acceptor and a modulator of electronic properties within the molecule .

Comparison with Structural Isomers

2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile differs from its isomer 6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile in the position of the nitrile group on the pyridine ring. This positional difference likely influences the electronic distribution, dipole moment, and consequently, the binding affinity to biological targets. Comparative studies of such isomers could provide valuable insights into the structure-activity relationships of these compounds .

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